KM04416

Description

Properties

IUPAC Name |

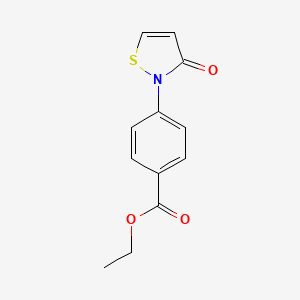

ethyl 4-(3-oxo-1,2-thiazol-2-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3S/c1-2-16-12(15)9-3-5-10(6-4-9)13-11(14)7-8-17-13/h3-8H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZBRYBISKLKJCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Action of KM04416: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

KM04416 is a potent, cell-permeable small molecule inhibitor of the mitochondrial FAD-linked glycerol-3-phosphate dehydrogenase (GPD2). As an isothiazolone derivative, its mechanism of action is centered on the disruption of key metabolic and signaling pathways that are frequently dysregulated in cancer. By inhibiting GPD2, this compound effectively reduces the production of hydrogen peroxide (H₂O₂) in cancer cells, leading to a decrease in oxidative stress-induced growth signaling. Furthermore, the inhibition of GPD2 impacts cellular bioenergetics and lipid metabolism, ultimately resulting in significant anti-proliferative effects across a range of cancer cell lines. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways and experimental workflows.

Primary Molecular Target: Glycerol-3-Phosphate Dehydrogenase 2 (GPD2)

The primary molecular target of this compound is the mitochondrial enzyme Glycerol-3-Phosphate Dehydrogenase 2 (GPD2). GPD2 is a key enzyme located on the outer surface of the inner mitochondrial membrane that plays a crucial role in several metabolic pathways, including glycolysis, lipolysis, and gluconeogenesis[1]. It catalyzes the oxidation of glycerol-3-phosphate (G3P) to dihydroxyacetone phosphate (DHAP), transferring electrons to the electron transport chain. In many cancer types, particularly prostate cancer, GPD2 activity is elevated and is a significant source of reactive oxygen species (ROS), specifically hydrogen peroxide (H₂O₂)[1]. This pro-oxidative state is believed to contribute to the aggressive phenotype of these cancers[1].

Mechanism of Action

This compound exerts its biological effects through the direct inhibition of GPD2 activity. This inhibition leads to two primary downstream consequences:

-

Reduction of Hydrogen Peroxide (H₂O₂) Production: By blocking the function of GPD2, this compound curtails a major source of mitochondrial H₂O₂ generation in cancer cells[1]. Since many cancer cells rely on elevated ROS levels for their growth and survival signaling, this reduction in H₂O₂ disrupts these pathways and contributes to the anti-proliferative effects of the compound[1].

-

Alteration of Cellular Metabolism and Signaling: The inhibition of the G3P to DHAP conversion by this compound has significant metabolic implications. DHAP is a precursor for the biosynthesis of ether lipids, which are important components of cellular membranes and are implicated in cell signaling. Studies involving the genetic knockout of GPD2 have shown that a reduction in DHAP levels leads to a downregulation of the PI3K/Akt signaling pathway, a critical pathway for cell survival and proliferation. While this has not been directly demonstrated with this compound treatment, it represents a key putative downstream mechanism.

The following diagram illustrates the central role of GPD2 and the inhibitory action of this compound.

References

The Isothiazolone Derivative KM04416: A Technical Guide to its Effects on Cellular Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

KM04416 is a potent, isothiazolone-derived inhibitor of the mitochondrial FAD-linked glycerol-3-phosphate dehydrogenase (GPD2), a key enzyme at the intersection of glycolysis, lipid metabolism, and mitochondrial respiration. This technical guide provides an in-depth analysis of the effects of this compound on cellular metabolism and associated signaling pathways. The content herein summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms, offering a comprehensive resource for researchers in oncology and metabolic diseases.

Introduction

Mitochondrial glycerol-3-phosphate dehydrogenase (GPD2) plays a critical role in cellular bioenergetics by facilitating the glycerol-phosphate shuttle, which transfers reducing equivalents from cytosolic NADH to the mitochondrial electron transport chain.[1][2] Beyond its canonical role in energy metabolism, GPD2 is implicated in the regulation of glycolysis, gluconeogenesis, and the synthesis of phospholipids and triglycerides.[3] Dysregulation of GPD2 activity has been associated with various pathological conditions, including cancer, making it an attractive target for therapeutic intervention. This compound has emerged as a specific inhibitor of GPD2, demonstrating significant anti-proliferative effects in various cancer cell lines.[1][3] This document serves to consolidate the current understanding of this compound's mechanism of action and its profound impact on cellular metabolism.

Mechanism of Action

This compound is an isothiazolone derivative that functions as a potent inhibitor of GPD2. By inhibiting GPD2, this compound disrupts the conversion of glycerol-3-phosphate (G3P) to dihydroxyacetone phosphate (DHAP) in the mitochondria. This inhibition has several downstream consequences for cellular metabolism and signaling.

Effects on Cellular Metabolism

The inhibition of GPD2 by this compound instigates a cascade of metabolic alterations, primarily impacting the balance of key metabolic intermediates, cellular redox homeostasis, and lipid biosynthesis.

Alteration of Glycolytic Intermediates

The most direct metabolic consequence of GPD2 inhibition is the accumulation of its substrate, G3P, and a concomitant decrease in its product, DHAP. Studies on 4T1 murine breast cancer cells with GPD2 knockout, which phenocopies the effect of this compound, have demonstrated a significant increase in intracellular G3P levels and a decrease in DHAP levels, leading to a markedly lower DHAP/G3P ratio.

Table 1: Effect of GPD2 Inhibition on Key Metabolic Intermediates

| Parameter | Cell Line | Condition | Observed Effect | Reference |

| Glycerol-3-Phosphate (G3P) | 4T1 | GPD2 Knockout | Increased | |

| Dihydroxyacetone Phosphate (DHAP) | 4T1 | GPD2 Knockout | Decreased | |

| DHAP/G3P Ratio | 4T1 | GPD2 Knockout | Decreased |

Impact on Redox Homeostasis and H₂O₂ Production

GPD2 is a known contributor to mitochondrial reactive oxygen species (ROS) production, specifically hydrogen peroxide (H₂O₂). This compound has been shown to inhibit G3P-dependent H₂O₂ generation with an EC₅₀ of approximately 1 µM. This reduction in oxidative stress can, in turn, affect ROS-dependent signaling pathways that are often upregulated in cancer cells.

Table 2: Inhibitory Effect of this compound on H₂O₂ Production

| Parameter | Method | EC₅₀ | Reference |

| H₂O₂ Generation | Amplex Red Assay | ~1 µM |

Disruption of Ether Lipid Synthesis

DHAP is a crucial precursor for the synthesis of ether lipids, a class of phospholipids that are important components of cellular membranes and are involved in signaling pathways. By reducing the availability of DHAP, GPD2 inhibition by this compound leads to a significant decrease in the levels of ether lipids. This disruption of lipid metabolism is a key aspect of the anti-cancer effects of this compound.

Impact on Cellular Signaling: The PI3K/Akt Pathway

A significant consequence of the this compound-induced reduction in ether lipids is the downregulation of the PI3K/Akt signaling pathway. Ether lipids are enriched in lipid rafts, membrane microdomains that are critical for the activation of Akt. GPD2 knockout cells, with their lower levels of ether lipids, exhibit impaired recruitment of Akt to lipid rafts. This leads to reduced phosphorylation of Akt at key activating residues, Threonine 308 (Thr308) and Serine 473 (Ser473), resulting in the attenuation of downstream pro-survival and proliferative signals.

Caption: Signaling pathway of this compound action.

Anti-Proliferative Effects

The metabolic and signaling disruptions caused by this compound culminate in significant anti-proliferative effects in a variety of cancer cell lines.

Table 3: Anti-Proliferative Activity of this compound

| Cell Line | Cancer Type | Concentration (µM) | Incubation Time (h) | Growth Inhibition | Reference |

| PC-3 | Prostate Cancer | 10 | 72 | 50% | |

| PNT1A | Normal Prostate | 10 | 72 | Significant Inhibition | |

| 4T1 | Breast Cancer | 5, 10, 20 | 48 | Dose-dependent Inhibition | |

| MDA-MB-231 | Breast Cancer | 20 | 48 | Growth inhibitory effect | |

| AsPC-1 | Pancreatic Cancer | 20 | 48 | Growth inhibitory effect | |

| Huh-7 | Liver Cancer | 20 | 48 | Growth inhibitory effect | |

| HepG2 | Liver Cancer | 20 | 48 | Growth inhibitory effect | |

| SK-HEP-1 | Liver Cancer | 20 | 48 | Growth inhibitory effect |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Cell Viability and Proliferation Assay

Caption: Experimental workflow for cell viability assay.

Procedure:

-

Seed cells (e.g., PC-3, 4T1) in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the existing medium from the wells and replace it with the medium containing different concentrations of this compound or vehicle control (e.g., DMSO).

-

Incubate the plates for the desired duration (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

Assess cell viability using a suitable method:

-

Crystal Violet Assay: Fix the cells with methanol, stain with 0.5% crystal violet solution, wash, and solubilize the stain with Sorenson's solution. Measure absorbance at 570 nm.

-

MTT Assay: Add MTT solution to each well, incubate to allow for formazan crystal formation, solubilize the crystals with DMSO, and measure absorbance at 570 nm.

-

-

Calculate the percentage of cell growth inhibition relative to the vehicle-treated control.

GPD2 Enzyme Activity Assay (Spectrophotometric)

Principle: The activity of GPD2 is measured by monitoring the reduction of the artificial electron acceptor 2,6-dichlorophenolindophenol (DCPIP) in the presence of glycerol-3-phosphate.

Procedure:

-

Isolate mitochondria from the cells of interest using standard differential centrifugation techniques.

-

Prepare an assay buffer containing 50 mM KCl, 10 mM Tris-HCl (pH 7.4), 1 mM EDTA, 1 mg/mL BSA, and 1 mM KCN.

-

In a cuvette, combine the assay buffer with the mitochondrial preparation.

-

To measure GPD2 activity, add 25 mM glycerol-3-phosphate and 100 µM DCPIP to initiate the reaction.

-

Immediately monitor the decrease in absorbance at 610 nm for 60 seconds at 30°C.

-

To test the inhibitory effect of this compound, pre-incubate the mitochondrial preparation with varying concentrations of the inhibitor before adding the substrates.

-

Calculate the enzyme activity as nmol of DCPIP reduced per minute per mg of mitochondrial protein, using an extinction coefficient of 20.1 mM⁻¹cm⁻¹.

Measurement of Cellular Respiration (Seahorse XF Analyzer)

Procedure:

-

Seed cells in a Seahorse XF cell culture microplate and allow them to form a monolayer.

-

One day prior to the assay, hydrate the sensor cartridge with Seahorse XF Calibrant at 37°C in a non-CO₂ incubator.

-

On the day of the assay, replace the growth medium with pre-warmed Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine. Incubate the cells at 37°C in a non-CO₂ incubator for 1 hour.

-

Load the injector ports of the sensor cartridge with modulators of mitochondrial respiration (e.g., oligomycin, FCCP, and a mixture of rotenone and antimycin A) and this compound at the desired concentrations.

-

Place the cell culture microplate in the Seahorse XF Analyzer and initiate the assay protocol.

-

The instrument will measure the oxygen consumption rate (OCR) in real-time, before and after the injection of this compound and the mitochondrial modulators.

-

Analyze the data to determine the effect of this compound on basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

Western Blotting for Akt Phosphorylation

Procedure:

-

Culture cells to approximately 80% confluency and treat with various concentrations of this compound for the desired time.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-Akt (Ser473), phospho-Akt (Thr308), and total Akt.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize the levels of phosphorylated Akt to total Akt.

Conclusion

This compound is a valuable research tool for investigating the roles of GPD2 in cellular metabolism and disease. Its inhibitory action disrupts the glycerol-phosphate shuttle, leading to a cascade of metabolic changes including altered glycolytic intermediate levels, reduced H₂O₂ production, and impaired ether lipid synthesis. These metabolic perturbations culminate in the downregulation of the critical PI3K/Akt signaling pathway, ultimately leading to the inhibition of cancer cell proliferation. The detailed protocols and data presented in this guide provide a solid foundation for researchers to further explore the therapeutic potential of targeting GPD2 with inhibitors like this compound.

References

The Biological Activity of KM04416: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

KM04416 is a potent, isothiazolone-derived inhibitor of mitochondrial glycerol-3-phosphate dehydrogenase (GPD2), a key enzyme linking glycolysis, oxidative phosphorylation, and lipid metabolism. This document provides a comprehensive overview of the biological activity of this compound, focusing on its mechanism of action, its effects on cancer cell proliferation, and its impact on critical signaling pathways. Quantitative data from various studies are summarized, and detailed experimental methodologies are provided to facilitate further research. Visual representations of the signaling pathways and experimental workflows are included to enhance understanding.

Introduction

Mitochondrial glycerol-3-phosphate dehydrogenase (GPD2) has emerged as a promising therapeutic target in oncology. This enzyme, located on the outer surface of the inner mitochondrial membrane, plays a crucial role in the glycerophosphate shuttle, which facilitates the transfer of reducing equivalents from cytosolic NADH to the mitochondrial electron transport chain.[1] GPD2 is also a significant source of cellular reactive oxygen species (ROS), particularly hydrogen peroxide (H2O2), and is involved in the biosynthesis of ether lipids.[1][2] Dysregulation of GPD2 activity has been implicated in the pathobiology of several cancers, making it an attractive target for therapeutic intervention.

This compound has been identified as a potent inhibitor of GPD2.[3] Its inhibitory action disrupts key metabolic and signaling pathways that are crucial for cancer cell survival and proliferation. This guide will delve into the specifics of this compound's biological activities, providing a foundational resource for researchers in the field.

Mechanism of Action

The primary mechanism of action of this compound is the direct inhibition of GPD2. By blocking the enzymatic activity of GPD2, this compound elicits several downstream effects:

-

Inhibition of the Glycerophosphate Shuttle: this compound disrupts the transfer of electrons from glycerol-3-phosphate to the electron transport chain, impacting cellular bioenergetics.

-

Reduction of H2O2 Production: GPD2 is a notable source of mitochondrial H2O2. Inhibition of GPD2 by this compound leads to a decrease in cellular ROS levels.[1]

-

Alteration of Ether Lipid Metabolism: GPD2 provides dihydroxyacetone phosphate (DHAP), a crucial precursor for the synthesis of ether lipids. By inhibiting GPD2, this compound downregulates the ether lipid biosynthesis pathway.[2]

-

Modulation of the Akt Signaling Pathway: The disruption of ether lipid metabolism by this compound has been shown to downregulate the Akt/mTORC1 signaling pathway, a critical regulator of cell growth, proliferation, and survival.[2]

Quantitative Data on Biological Activity

The following tables summarize the quantitative data regarding the inhibitory effects of this compound on cancer cell proliferation.

Table 1: Effect of this compound on Prostate Cancer Cell Lines

| Cell Line | Concentration (µM) | Incubation Time (h) | Effect | Reference |

| PC-3 | 10 | 72 | ~50% growth inhibition | [1] |

| PNT1A | 10 | 72 | Significant inhibition of cell proliferation | [3] |

Table 2: Effect of this compound on Breast and Other Cancer Cell Lines

| Cell Line | Concentration (µM) | Incubation Time (h) | Effect | Reference |

| 4T1 (parental) | 5, 10, 20 | 48 | Dose-dependent inhibitory effect | [2] |

| 4T1 ρ0 | 5, 10, 20 | 48 | Less pronounced inhibitory effect compared to parental | [2] |

| MDA-MB-231 | 20 | 48 | Growth inhibitory effect | [2] |

| AsPC-1 | 20 | 48 | Growth inhibitory effect | [2] |

| Huh-7 | 20 | 48 | Growth inhibitory effect | [2] |

| HepG2 | 20 | 48 | Growth inhibitory effect | [2] |

| SK-HEP-1 | 20 | 48 | Growth inhibitory effect | [2] |

| PLC/PRF/5 | 20 | 48 | Growth inhibitory effect | [2] |

Key Signaling Pathways Affected

The primary signaling pathway modulated by this compound is the GPD2-ether lipid-Akt axis.

Inhibition of GPD2 by this compound leads to a reduction in DHAP levels.[2] This, in turn, impairs the biosynthesis of ether lipids. The altered lipid profile, specifically the decrease in ether lipids, results in the downregulation of the Akt/mTORC1 signaling pathway.[2] This pathway is a central regulator of cell proliferation, growth, and survival, and its inhibition is a key contributor to the anti-cancer effects of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.

Cell Proliferation Assay

This protocol is a general guideline and may require optimization for specific cell lines.

Materials:

-

Cancer cell line of interest (e.g., PC-3, MDA-MB-231)

-

Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

This compound (stock solution in DMSO)

-

96-well cell culture plates

-

Cell proliferation reagent (e.g., MTT, XTT, or CellTiter-Glo®)

-

Plate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium from a concentrated stock. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

-

Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound or vehicle control.

-

Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

At the end of the incubation period, add the cell proliferation reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color development or luminescence generation.

-

Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.

-

Calculate the percentage of cell proliferation inhibition relative to the vehicle control.

GPD2 Activity Assay (In Vitro)

This protocol is adapted from methods used to assess the activity of recombinant GPD2.

Materials:

-

Purified recombinant GPD2 enzyme

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Glycerol-3-phosphate (substrate)

-

Decylubiquinone (electron acceptor)

-

DCIP (2,6-dichlorophenolindophenol) as an indicator

-

This compound

-

96-well plate

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing assay buffer, decylubiquinone, and DCIP in each well of a 96-well plate.

-

Add varying concentrations of this compound or a vehicle control to the wells.

-

Add the purified GPD2 enzyme to each well and incubate for a short period to allow for inhibitor binding.

-

Initiate the reaction by adding glycerol-3-phosphate to each well.

-

Immediately monitor the decrease in absorbance of DCIP at 600 nm over time using a spectrophotometer. The rate of DCIP reduction is proportional to GPD2 activity.

-

Calculate the initial reaction velocities and determine the IC50 value of this compound.

Western Blot for Akt Signaling Pathway

Materials:

-

Cancer cells treated with this compound or vehicle control

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-mTOR, anti-total-mTOR, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated cells with RIPA buffer and determine the protein concentration.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Conclusion

This compound is a valuable research tool for investigating the roles of GPD2 in cancer biology. Its ability to inhibit GPD2 and subsequently modulate cellular metabolism and key signaling pathways, such as the Akt/mTORC1 cascade, underscores the therapeutic potential of targeting GPD2 in oncology. The data and protocols presented in this guide provide a solid foundation for researchers to further explore the biological activities of this compound and its potential as a novel anti-cancer agent.

References

The Therapeutic Potential of KM04416: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the therapeutic potential of KM04416, a novel small molecule inhibitor of mitochondrial glycerol-3-phosphate dehydrogenase (GPD2). By consolidating the current scientific understanding of its mechanism of action, cellular effects, and preclinical efficacy, this document aims to serve as a comprehensive resource for researchers and drug development professionals interested in the burgeoning field of metabolic cancer therapies.

Core Mechanism of Action

This compound, an isothiazolone derivative, has been identified as a potent inhibitor of GPD2, a key enzyme located on the outer surface of the inner mitochondrial membrane.[1][2][3] GPD2 plays a crucial role in cellular metabolism by catalyzing the oxidation of glycerol-3-phosphate to dihydroxyacetone phosphate (DHAP), concurrently transferring electrons to the electron transport chain. By inhibiting GPD2, this compound disrupts this process, leading to a cascade of downstream effects that impinge upon cancer cell proliferation and survival.

A significant aspect of this compound's activity is its ability to suppress a non-bioenergetic signaling pathway dependent on GPD2. This pathway involves the production of DHAP, a precursor for the biosynthesis of ether lipids. These specialized lipids are integral components of cellular membranes and have been implicated in the activation of pro-survival signaling cascades, including the PI3K/Akt pathway.[4] By reducing the availability of DHAP, this compound curtails the synthesis of ether lipids, thereby attenuating Akt signaling and inhibiting cancer cell growth.[4] This targeted disruption of a non-canonical metabolic pathway highlights the nuanced and specific mechanism of action of this compound.

Quantitative Analysis of In Vitro Efficacy

This compound has demonstrated significant anti-proliferative effects across a range of cancer cell lines in preclinical studies. The following tables summarize the key quantitative data from these investigations, providing a comparative overview of its potency and activity.

| Parameter | Value | Assay Condition | Reference |

| EC50 | ~1 µM | Inhibition of H2O2 generation from glycerol-3-phosphate | [2] |

Table 1: Biochemical Potency of this compound

| Cell Line | Concentration | Effect | Duration of Treatment | Reference |

| PC-3 (Prostate Cancer) | 10 µM | 50% growth inhibition | 3 days | [3] |

| PNT1A (Prostate) | 10 µM | Significant inhibition of cell proliferation | 72 hours | [1][3] |

| 4T1 (Breast Cancer) | 5, 10, 20 µM | Dose-dependent growth inhibition | 48 hours | [4] |

| 4T1 ρ0 (Breast Cancer) | 5, 10, 20 µM | Dose-dependent growth inhibition | 48 hours | [4] |

| MDA-MB-231 (Breast Cancer) | 20 µM | Growth inhibition | Not Specified | [4] |

| AsPC-1 (Pancreatic Cancer) | 20 µM | Growth inhibition | Not Specified | [4] |

| Huh-7 (Liver Cancer) | 20 µM | Growth inhibition | Not Specified | [4] |

| HepG2 (Liver Cancer) | 20 µM | Growth inhibition | Not Specified | [4] |

| SK-HEP-1 (Liver Cancer) | 20 µM | Growth inhibition | Not Specified | [4] |

| PLC/PRF/5 (Liver Cancer) | 20 µM | Growth inhibition | Not Specified | [4] |

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanisms underlying the therapeutic potential of this compound, the following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Glycerol 3-phosphate dehydrogenases (1 and 2) in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mitochondrial FAD-linked Glycerol-3-phosphate Dehydrogenase: A Target for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Non-bioenergetic roles of mitochondrial GPD2 promote tumor progression - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for KM04416 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of KM04416, a potent inhibitor of mitochondrial glycerol-3-phosphate dehydrogenase (GPD2), in cell culture experiments. Detailed protocols for key assays are provided to facilitate the investigation of its biological effects on cancer cells.

Introduction

This compound is an isothiazolone derivative that acts as a potent inhibitor of glycerol-3-phosphate dehydrogenase 2 (GPD2).[1][2] GPD2 is a key enzyme in the glycerophosphate shuttle, located on the outer surface of the inner mitochondrial membrane, which plays a crucial role in cellular metabolism and redox balance.[1][3] By catalyzing the oxidation of glycerol-3-phosphate to dihydroxyacetone phosphate, GPD2 contributes to cellular energy production and the formation of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂).[1]

The mechanism of action of this compound involves the inhibition of GPD2-dependent H₂O₂ production, which can disrupt the pro-oxidative state often observed in cancer cells.[1] Furthermore, emerging evidence suggests that GPD2 is involved in defending cancer cells against ferroptosis, a form of iron-dependent cell death.[4] Inhibition of GPD2 by this compound may therefore render cancer cells more susceptible to this cell death pathway. This compound has been demonstrated to inhibit the proliferation of various cancer cell lines.[2][5]

Data Presentation

Table 1: Summary of this compound Effects on Cancer Cell Lines

| Cell Line | Concentration | Incubation Time | Observed Effect | Reference |

| PNT1A | 10 µM | 72 h | Significant inhibition of cell proliferation | [1][2] |

| PC-3 | 10 µM | 72 h | Significant inhibition of cell proliferation (~50% inhibition) | [1] |

| Multiple Cancer Lines* | 20 µM | 48 h | Growth inhibitory effect | [2] |

| 4T1 | 5, 10, 20 µM | 48 h | Dose-dependent inhibitory effect on cell growth | [3] |

| 4T1 ρ0 | 5, 10, 20 µM | 48 h | Dose-dependent inhibitory effect on cell growth | [3] |

*Includes MDA-MB-231, AsPC-1, Huh-7, HepG2, and SK-HEP-1 cell lines.

Signaling Pathway Diagram

Caption: GPD2 signaling pathway and this compound inhibition.

Experimental Workflow Diagram

References

- 1. Mitochondrial FAD-linked Glycerol-3-phosphate Dehydrogenase: A Target for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Glycerol-3-phosphate dehydrogenase - Wikipedia [en.wikipedia.org]

- 4. pnas.org [pnas.org]

- 5. file.medchemexpress.com [file.medchemexpress.com]

Preparation of KM04416 Stock Solution for Research Applications

Abstract

This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of KM04416, a potent inhibitor of glycerol-3-phosphate dehydrogenase (GPD2). These guidelines are intended for researchers, scientists, and drug development professionals utilizing this compound in their experimental workflows. Adherence to these protocols is crucial for ensuring the stability, and efficacy of the compound in both in vitro and in vivo studies.

Introduction

This compound is an isothiazolone derivative that functions as a powerful inhibitor of mitochondrial FAD-linked glycerol-3-phosphate dehydrogenase (GPD2).[1][2] GPD2 is a key enzyme in cellular metabolism, linking glycolysis, oxidative phosphorylation, and lipid metabolism. By inhibiting GPD2, this compound has been shown to impede the proliferation of various cancer cell lines, making it a valuable tool for cancer research and therapeutic development.[1][2][3] This document outlines the necessary steps to prepare a stable and usable stock solution of this compound for experimental use.

Quantitative Data Summary

The following table summarizes the key quantitative information for the preparation of this compound stock solutions.

| Parameter | Value | Reference |

| Molecular Weight | 249.29 g/mol | |

| In Vitro Solubility | 50 mg/mL in DMSO (200.57 mM) | |

| In Vivo Solvent System | 10% DMSO + 90% Corn Oil | |

| In Vivo Solubility | ≥ 2.5 mg/mL (10.03 mM) | |

| Powder Storage | -20°C for 3 years; 4°C for 2 years | |

| Stock Solution Storage | -80°C for 6 months; -20°C for 1 month |

Experimental Protocols

Materials and Equipment

-

This compound powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Corn oil (for in vivo studies)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Water bath or heat block (optional, for aiding dissolution)

-

Ultrasonic bath (optional, for aiding dissolution)

-

Pipettes and sterile filter tips

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Preparation of In Vitro Stock Solution (50 mg/mL in DMSO)

This protocol describes the preparation of a high-concentration stock solution for use in cell culture experiments.

-

Pre-warming: If the this compound powder has been stored at low temperatures, allow the vial to equilibrate to room temperature before opening to prevent condensation.

-

Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 50 mg/mL. For example, to prepare 1 mL of a 50 mg/mL stock solution, add 1 mL of DMSO to 50 mg of this compound powder.

-

Dissolution: Vortex the solution thoroughly to dissolve the compound. If necessary, gentle warming in a water bath (up to 60°C) and sonication in an ultrasonic bath can be used to aid dissolution. Ensure the solution is clear and free of particulates.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.

Preparation of In Vivo Working Solution

This protocol details the preparation of a working solution suitable for animal studies. It is recommended to prepare this solution fresh on the day of use.

-

Initial Dissolution: Prepare a high-concentration stock solution of this compound in DMSO as described in the in vitro protocol (e.g., 25 mg/mL).

-

Solvent Mixture: In a sterile tube, prepare the final solvent mixture by combining 10% DMSO and 90% corn oil. For example, to prepare 1 mL of the final working solution, you would use 100 µL of the this compound DMSO stock and 900 µL of corn oil.

-

Final Dilution: Add the appropriate volume of the this compound DMSO stock solution to the corn oil.

-

Homogenization: Vortex the solution extensively to ensure a homogenous mixture. The final solution should be clear. If precipitation occurs, gentle warming and sonication may be used to aid dissolution.

-

Administration: The freshly prepared working solution is now ready for administration in in vivo models.

Signaling Pathway and Experimental Workflow

This compound exerts its effects by inhibiting GPD2, which can impact downstream signaling pathways such as the PI3K/Akt pathway, known to be involved in tumor progression.

Caption: Mechanism of this compound action on the GPD2 signaling pathway.

The following diagram illustrates the general workflow for preparing and using this compound stock solutions.

Caption: Experimental workflow for this compound stock solution preparation and use.

Safety Precautions

This compound is a chemical compound for research use only. Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment, including a lab coat, gloves, and safety glasses, when handling the powder and solutions. Avoid inhalation of the powder and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. Consult the Safety Data Sheet (SDS) for more detailed information.

References

Application Notes and Protocols for Dose-Response Curve Experiment Using KM04416

For Researchers, Scientists, and Drug Development Professionals

Introduction

KM04416 is a potent and specific small molecule inhibitor of mitochondrial glycerol-3-phosphate dehydrogenase (GPD2), an enzyme implicated in cancer cell metabolism and proliferation.[1][2] Inhibition of GPD2 by this compound has been demonstrated to suppress cancer cell growth, making it a compound of significant interest for cancer research and drug development.[1][3] These application notes provide a detailed protocol for conducting a dose-response curve experiment to evaluate the efficacy of this compound in a cell-based assay.

Mechanism of Action and Signaling Pathway

This compound exerts its anti-proliferative effects by inhibiting GPD2, which plays a crucial role in cellular metabolism beyond its bioenergetic functions.[1][4] The inhibition of GPD2 by this compound disrupts the conversion of glycerol-3-phosphate (G3P) to dihydroxyacetone phosphate (DHAP).[1] A reduction in DHAP levels subsequently leads to a decrease in ether lipid biosynthesis.[1][5] This alteration in lipid metabolism has been shown to downregulate the pro-survival PI3K/Akt/mTORC1 signaling pathway, ultimately leading to an inhibition of cancer cell growth and proliferation.[1][6]

Caption: Signaling pathway of this compound-mediated inhibition of cancer cell proliferation.

Data Presentation

The following table summarizes the dose-dependent effect of this compound on the proliferation of 4T1 breast cancer cells after 48 hours of treatment.[1]

| This compound Concentration (µM) | Relative Cell Number (% of Control) | Standard Deviation |

| 0 (Vehicle Control) | 100 | ± 5.2 |

| 5 | 85 | ± 4.5 |

| 10 | 68 | ± 3.9 |

| 20 | 52 | ± 3.1 |

Experimental Protocols

This section provides a detailed protocol for determining the dose-response of a selected cancer cell line to this compound using a colorimetric cell viability assay, such as the MTT or MTS assay.[7][8]

Materials

-

This compound (stock solution in DMSO, e.g., 10 mM)[1]

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA solution

-

96-well clear flat-bottom cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Experimental Workflow

Caption: General workflow for a dose-response curve experiment with this compound.

Step-by-Step Protocol

-

Cell Seeding:

-

Culture the chosen cancer cell line to approximately 80-90% confluency.

-

Trypsinize the cells, neutralize with complete medium, and perform a cell count.

-

Dilute the cell suspension to the desired seeding density (e.g., 5,000 - 10,000 cells/well) in a 96-well plate in a final volume of 100 µL per well.

-

Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

-

Preparation of this compound Dilutions:

-

Prepare a series of dilutions of this compound in complete cell culture medium from the stock solution. A suggested concentration range for the dose-response curve is 0.1 µM to 100 µM (e.g., 0, 0.1, 0.5, 1, 5, 10, 20, 50, 100 µM).

-

Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic to the cells (typically ≤ 0.5%).

-

Prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).

-

-

Cell Treatment:

-

Cell Viability Assay (MTT Assay Example):

-

After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO) to each well.

-

Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.[8]

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm if desired).

-

Subtract the average absorbance of the no-cell control wells from all other readings.

-

Normalize the data by expressing the absorbance of the this compound-treated wells as a percentage of the vehicle control.

-

Plot the normalized cell viability against the logarithm of the this compound concentration.

-

Use a non-linear regression model (e.g., log(inhibitor) vs. response - variable slope) to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits cell viability by 50%).

-

References

- 1. Non-bioenergetic roles of mitochondrial GPD2 promote tumor progression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Glycerol 3-phosphate dehydrogenases (1 and 2) in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Non-bioenergetic roles of mitochondrial GPD2 promote tumor progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. broadpharm.com [broadpharm.com]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. Mitochondrial FAD-linked Glycerol-3-phosphate Dehydrogenase: A Target for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: KM04416 in Lung Adenocarcinoma Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

KM04416 is a potent and specific inhibitor of Glycerol-3-phosphate dehydrogenase 2 (GPD2), a mitochondrial enzyme implicated in cellular metabolism and energy production.[1] Recent studies have highlighted the therapeutic potential of targeting GPD2 in cancer. In lung adenocarcinoma (LUAD), GPD2 is frequently overexpressed and its high expression is correlated with a poor prognosis.[1][2][3] this compound has emerged as a valuable research tool for investigating the role of GPD2 in LUAD and as a potential therapeutic agent. These application notes provide a comprehensive overview of the use of this compound in lung adenocarcinoma cell lines, including its effects on cellular processes, and detailed protocols for key in vitro experiments.

Mechanism of Action

This compound exerts its anti-tumor effects in lung adenocarcinoma by directly inhibiting the enzymatic activity of GPD2.[1][3] GPD2 plays a crucial role in the glycerophosphate shuttle, which is involved in lipid metabolism and cellular respiration. Inhibition of GPD2 by this compound disrupts these metabolic pathways, leading to a cascade of downstream effects that collectively suppress tumor progression.[1] The primary outcomes of GPD2 inhibition by this compound in lung adenocarcinoma cells are the induction of G1 phase cell cycle arrest and the promotion of apoptosis.[1]

Data Presentation

The following tables summarize the observed effects of this compound on the human lung adenocarcinoma cell lines A549 and H1299. While the cited literature confirms a dose-dependent effect, specific IC50 values and precise quantitative percentages for cell cycle and apoptosis assays were not explicitly provided in the text of the reviewed articles. The data presented here is therefore qualitative, reflecting the reported outcomes.

Table 1: Effects of this compound on Cell Viability and Proliferation

| Cell Line | Assay | Effect of this compound | Reference |

| A549 | CCK-8 | Dose-dependent decrease in cell viability | [1] |

| H1299 | CCK-8 | Dose-dependent decrease in cell viability | [1] |

| A549 | EdU Assay | Significant reduction in cell proliferation | [1] |

| H1299 | EdU Assay | Significant reduction in cell proliferation | [1] |

| A549 | Colony Formation | Marked decrease in colony formation ability | [1] |

| H1299 | Colony Formation | Marked decrease in colony formation ability | [1] |

Table 2: Effects of this compound on Cell Migration and Invasion

| Cell Line | Assay | Effect of this compound | Reference |

| A549 | Transwell Migration | Significant inhibition of cell migration | [1] |

| H1299 | Transwell Migration | Significant inhibition of cell migration | [1] |

| A549 | Transwell Invasion | Significant inhibition of cell invasion | [1] |

| H1299 | Transwell Invasion | Significant inhibition of cell invasion | [1] |

Table 3: Effects of this compound on Cell Cycle and Apoptosis

| Cell Line | Assay | Effect of this compound | Reference |

| A549 | Flow Cytometry | Induction of G1 phase cell cycle arrest | [1] |

| H1299 | Flow Cytometry | Induction of G1 phase cell cycle arrest | [1] |

| A549 | Flow Cytometry | Significant increase in the percentage of apoptotic cells | [1] |

| H1299 | Flow Cytometry | Significant increase in the percentage of apoptotic cells | [1] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on the methods described in the cited literature and serve as a guide for reproducing the findings.

Cell Culture

-

Cell Lines: Human lung adenocarcinoma cell lines A549 and H1299.

-

Culture Medium:

-

A549: F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

H1299: RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

-

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.

Cell Viability Assay (CCK-8)

-

Objective: To determine the effect of this compound on the viability of lung adenocarcinoma cells.

-

Protocol:

-

Seed 2 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 50 µM) and a vehicle control (DMSO).

-

Incubate the plate for 72 hours.

-

Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Cell viability is proportional to the absorbance and can be expressed as a percentage of the control.

-

Cell Proliferation Assay (EdU Staining)

-

Objective: To assess the effect of this compound on DNA synthesis and cell proliferation.

-

Protocol:

-

Seed 5 x 10⁴ cells per well in a 24-well plate.

-

After 24 hours, treat the cells with the desired concentration of this compound or DMSO.

-

Incubate for 24 hours.

-

Add 10 µM 5-ethynyl-2'-deoxyuridine (EdU) to each well and incubate for 2 hours.

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.3% Triton X-100.

-

Stain the cells with an Alexa Fluor-conjugated azide and Hoechst for nuclear counterstaining according to the manufacturer's protocol.

-

Visualize and quantify the percentage of EdU-positive cells using fluorescence microscopy.

-

Colony Formation Assay

-

Objective: To evaluate the long-term proliferative capacity of single cells after this compound treatment.

-

Protocol:

-

Seed 1 x 10³ cells per well in a 6-well plate.

-

Treat the cells with this compound or DMSO.

-

Incubate for 7 days, replacing the medium with fresh medium containing the treatment every 2-3 days.

-

Wash the wells with PBS, fix the colonies with 4% paraformaldehyde, and stain with 0.1% crystal violet.

-

Count the number of visible colonies.

-

Transwell Migration and Invasion Assay

-

Objective: To determine the effect of this compound on the migratory and invasive potential of lung adenocarcinoma cells.

-

Protocol:

-

For the invasion assay, coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel and incubate to allow for solidification. For the migration assay, no coating is needed.

-

Seed 5 x 10⁴ cells, pre-treated with this compound or DMSO, in serum-free medium into the upper chamber.

-

Add medium containing 10% FBS as a chemoattractant to the lower chamber.

-

Incubate for 24 hours.

-

Remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.

-

Fix the cells that have migrated/invaded to the lower surface of the membrane with 4% paraformaldehyde and stain with 0.1% crystal violet.

-

Count the number of stained cells in several random fields under a microscope.

-

Cell Cycle Analysis by Flow Cytometry

-

Objective: To analyze the distribution of cells in different phases of the cell cycle after this compound treatment.

-

Protocol:

-

Treat cells with this compound or DMSO for the desired time (e.g., 48 hours).

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Fix the cells in 70% ethanol at -20°C overnight.

-

Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content by flow cytometry. The percentages of cells in G0/G1, S, and G2/M phases are determined based on the fluorescence intensity.

-

Apoptosis Assay by Flow Cytometry

-

Objective: To quantify the percentage of apoptotic cells induced by this compound.

-

Protocol:

-

Treat cells with this compound or DMSO for the desired time (e.g., 48 hours).

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in binding buffer.

-

Stain the cells with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

-

Analyze the stained cells by flow cytometry within one hour.

-

Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.

-

Logical Relationships of this compound's Effects

Conclusion

This compound is a valuable tool for studying the role of GPD2 in lung adenocarcinoma. Its ability to inhibit cell proliferation, migration, and invasion, while inducing cell cycle arrest and apoptosis, underscores the potential of targeting GPD2 as a therapeutic strategy for this malignancy. The provided protocols offer a foundation for researchers to further investigate the mechanisms of this compound and evaluate its efficacy in various preclinical models.

References

Application Note: Protocol for Assessing KM04416 Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals

Introduction

KM04416 is an isothiazolone derivative that acts as a potent inhibitor of mitochondrial glycerol-3-phosphate dehydrogenase (GPD2), an enzyme linking glycolysis and oxidative phosphorylation.[1][2] Emerging research has identified this compound as a compound of interest in cancer research due to its ability to impede the proliferation of various cancer cell lines.[1][2][3] Its mechanism of action is tied to the disruption of cellular redox homeostasis and the inhibition of reactive oxygen species (ROS) production, which can subsequently trigger growth arrest in cancer cells.[3] Studies have specifically shown that this compound can inhibit the growth of prostate and breast cancer cells.[2][3] This document provides a comprehensive protocol for assessing the cytotoxic effects of this compound in a research setting.

Mechanism of Action

This compound targets GPD2, an enzyme located on the outer surface of the inner mitochondrial membrane.[2] GPD2 plays a crucial role in the glycerophosphate shuttle, which facilitates the transfer of electrons from cytosolic NADH to the mitochondrial electron transport chain. By inhibiting GPD2, this compound disrupts this process, leading to a reduction in hydrogen peroxide (H2O2) production, a form of ROS.[3] While elevated ROS levels are often associated with cancer progression, the inhibition of GPD2-derived ROS by this compound has been shown to impair cancer cell growth.[3] Furthermore, research suggests that the anti-proliferative effects of GPD2 inhibition may be mediated through the downregulation of the PI3K/Akt signaling pathway, a critical pathway for cell survival and proliferation.[2]

Quantitative Data Summary

The following table summarizes the observed effects of this compound on various cell lines as reported in the literature.

| Cell Line | Concentration | Incubation Time | Effect | Assay Used |

| PNT1A (non-malignant prostate) | 10 µM | 72 hours | Significant inhibition of cell proliferation.[1][3] | Not specified |

| Multiple cancer cell lines | 20 µM | 48 hours | Growth inhibitory effect.[1] | Not specified |

| PC-3 (prostate cancer) | Not specified | Not specified | Up to 30% cytotoxicity.[3] | Lactate Dehydrogenase (LDH) Assay |

| PC-3 (prostate cancer) | Not specified | Not specified | No cytotoxic effects detected.[3] | Alamar Blue Assay, Trypan Blue Cell Counts |

| 4T1 (breast cancer) | 5, 10, 20 µM | 48 hours | Dose-dependent inhibitory effect on cell number.[2] | Automated Cell Counter |

| 4T1 ρ0 (breast cancer) | 5, 10, 20 µM | 48 hours | Dose-dependent inhibitory effect on cell number.[2] | Automated Cell Counter |

Experimental Protocols

Several methods can be employed to assess the cytotoxicity of this compound. Based on published findings, the Lactate Dehydrogenase (LDH) assay is a suitable method for quantifying plasma membrane damage.[3][4] Cell proliferation can be assessed using direct cell counting or assays like the MTT assay.[5]

Protocol 1: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This protocol is designed to measure the release of LDH from cells with damaged plasma membranes, a hallmark of cytotoxicity.[6]

Materials:

-

Target cell line (e.g., PC-3)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

96-well clear-bottom cell culture plates

-

LDH cytotoxicity assay kit (e.g., from Promega, Roche, or Thermo Fisher Scientific)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (provided in the kit or 1% Triton X-100 in PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Recommended concentrations to test are 0, 5, 10, 20, and 50 µM. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

-

Controls:

-

Untreated Control: Cells treated with vehicle (DMSO) only.

-

Maximum LDH Release Control: Cells treated with lysis buffer 30 minutes before the assay endpoint.

-

Medium Background Control: Wells containing only culture medium.

-

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.

-

Assay:

-

Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well flat-bottom plate.

-

Prepare the LDH reaction mixture according to the manufacturer's instructions.

-

Add 50 µL of the LDH reaction mixture to each well of the new plate.

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

-

Data Acquisition: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.

-

Data Analysis:

-

Subtract the medium background absorbance from all other readings.

-

Calculate the percentage of cytotoxicity using the following formula:

-

Protocol 2: Cell Proliferation Assay (MTT)

This protocol measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[5]

Materials:

-

Target cell line

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

96-well clear-bottom cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Follow steps 1 and 2 from the LDH assay protocol.

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Subtract the background absorbance (from wells with no cells) from all readings.

-

Calculate the percentage of cell viability relative to the untreated control:

-

Visualizations

Experimental Workflow for Cytotoxicity Assessment

Caption: Experimental workflow for assessing the cytotoxicity of this compound.

Proposed Signaling Pathway of this compound Action

Caption: Proposed signaling pathway for this compound-induced cytotoxicity.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Non-bioenergetic roles of mitochondrial GPD2 promote tumor progression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mitochondrial FAD-linked Glycerol-3-phosphate Dehydrogenase: A Target for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxicity Assays | Thermo Fisher Scientific - SG [thermofisher.com]

- 5. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Studies Using KM04416

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and executing in vivo studies to evaluate the anti-cancer efficacy of KM04416, a potent inhibitor of mitochondrial glycerol-3-phosphate dehydrogenase (GPD2). The protocols are primarily focused on a murine xenograft model using the 4T1 breast cancer cell line, a well-established model for studying tumor growth and metastasis.

Introduction

This compound is an isothiazolone derivative that functions as a potent inhibitor of GPD2.[1][2] Research has indicated that this compound can significantly inhibit the proliferation of various cancer cell lines, including prostate (PC-3) and breast (4T1) cancer cells.[3][4] The mechanism of action is believed to be independent of mitochondrial bioenergetics and is instead linked to the GPD2-ether lipid-Akt signaling axis.[4] These preclinical findings warrant further investigation of this compound's therapeutic potential in in vivo settings.

Data Presentation

In Vitro Efficacy of this compound on Cancer Cell Lines

| Cell Line | Cancer Type | Concentration (µM) | Incubation Time | Effect | Reference |

| 4T1 | Breast Cancer | 5, 10, 20 | 48 hours | Dose-dependent inhibition of cell proliferation | [4] |

| PC-3 | Prostate Cancer | 10 | 72 hours | 50% inhibition of cell growth | [3] |

| PNT1A | Normal Prostate Epithelium | 10 | 72 hours | Significant inhibition of cell proliferation | [3] |

| MDA-MB-231, AsPC-1, Huh-7, HepG2, SK-HEP-1 | Various Human Cancers | 20 | 48 hours | Growth inhibitory effect | [2][4] |

Signaling Pathway

The proposed signaling pathway for this compound's anti-cancer activity involves the inhibition of GPD2, which leads to alterations in ether lipid metabolism and subsequent downregulation of the Akt signaling pathway, a critical regulator of cell growth and survival.

References

Application Notes and Protocols for Cell Viability Assays with KM04416 Treatment

Introduction

KM04416 is a potent, cell-permeable isothiazolone derivative that acts as an inhibitor of the mitochondrial enzyme Glycerol-3-phosphate Dehydrogenase 2 (GPD2).[1][2] GPD2 is a key component of the glycerophosphate shuttle, playing a crucial role in cellular metabolism and the production of reactive oxygen species (ROS).[1] In many cancer cells, elevated GPD2 activity contributes to a pro-oxidative state that promotes proliferation and survival.[1] By inhibiting GPD2, this compound reduces the production of hydrogen peroxide (H₂O₂), a key ROS, thereby inducing anti-proliferative and cytotoxic effects in various cancer cell lines.[1] These characteristics make this compound a valuable tool for cancer research and drug development.

This document provides detailed protocols for assessing cell viability following treatment with this compound, summarizes quantitative data from relevant studies, and illustrates the key signaling pathways and experimental workflows.

Mechanism of Action of this compound

This compound exerts its anti-cancer effects by targeting mitochondrial GPD2. The inhibition of GPD2 disrupts the glycerophosphate shuttle, leading to a reduction in ROS production, specifically H₂O₂.[1] This decrease in intracellular ROS can, in turn, modulate downstream signaling pathways, such as the PI3K/Akt pathway, which is critical for cell survival and proliferation.[3] The resulting cellular stress and disruption of redox homeostasis can lead to cell growth arrest and apoptosis.

Caption: Mechanism of this compound action on the GPD2 signaling pathway.

Quantitative Data Summary

The following table summarizes the effects of this compound on the viability of various cell lines as reported in the literature.

| Cell Line | Cancer Type | This compound Concentration | Treatment Duration | Assay Used | Observed Effect | Reference |

| PC-3 | Prostate Cancer | 10 µM | 72 hours | Crystal Violet | ~50% growth inhibition | [1] |

| PC-3 | Prostate Cancer | 10 µM | 72 hours | LDH Release (CytoTox®) | Up to 30% cytotoxicity | [1] |

| PNT1A | Non-malignant Prostate | 10 µM | 72 hours | Crystal Violet | Significant inhibition of proliferation | [1][2] |

| A549 | Lung Adenocarcinoma | Increasing concentrations | Not specified | Not specified | Dose-dependent decrease in cell viability | [4] |

| H1299 | Lung Adenocarcinoma | Increasing concentrations | Not specified | Not specified | Dose-dependent decrease in cell viability | [4] |

| 4T1 | Breast Cancer | 5, 10, 20 µM | 48 hours | Automated Cell Counting | Dose-dependent growth inhibition | [3] |

| Various Human Cancer Lines | Breast, Pancreatic, Liver | 20 µM | 48 hours | Not specified | Growth inhibitory effect | [2][3] |

Experimental Protocols

Detailed methodologies for commonly used cell viability assays with this compound are provided below.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours to allow for attachment.

-

This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle control (e.g., 0.2% DMSO) and a positive control for maximum LDH release.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

Assay Procedure:

-

Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.

-

Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay, Promega).

-

Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.

-

Incubate at room temperature for 30 minutes, protected from light.

-

Add 50 µL of stop solution to each well.

-

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100

Caption: Workflow for the Lactate Dehydrogenase (LDH) cytotoxicity assay.

Crystal Violet Staining for Cell Proliferation

This colorimetric assay is used to determine cell number and viability by staining the DNA and proteins of adherent cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

This compound Treatment: Treat cells with various concentrations of this compound for the desired period (e.g., 72 hours).

-

Cell Fixation:

-

Gently wash the cells twice with phosphate-buffered saline (PBS).

-

Fix the cells by adding 100 µL of 4% paraformaldehyde to each well and incubating for 15 minutes at room temperature.

-

-

Staining:

-

Remove the fixative and wash the wells again with PBS.

-

Add 100 µL of 0.5% crystal violet solution to each well and incubate for 20 minutes at room temperature.

-

-

Washing:

-

Carefully remove the crystal violet solution.

-

Wash the plate with running tap water until the water runs clear.

-

Allow the plate to air dry completely.

-

-

Solubilization: Add 100 µL of 10% acetic acid or methanol to each well to solubilize the stain.

-

Data Acquisition: Measure the absorbance at 570-590 nm using a microplate reader.

-

Analysis: The absorbance is directly proportional to the number of viable, adherent cells.

Caption: Workflow for the Crystal Violet cell proliferation assay.

Tetrazolium-Based Assays (MTT/XTT/WST-1)

These assays measure cell viability based on the metabolic activity of mitochondrial dehydrogenases, which reduce a tetrazolium salt to a colored formazan product.

Protocol (General):

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound as described in the previous protocols.

-

Reagent Addition:

-

At the end of the treatment period, add the tetrazolium reagent (e.g., WST-1, XTT, or MTT) to each well according to the manufacturer's protocol (typically 10 µL per 100 µL of medium).

-

-

Incubation: Incubate the plate for 1-4 hours at 37°C and 5% CO₂. The incubation time may need to be optimized depending on the cell type and metabolic rate.

-

Solubilization (for MTT assay only): If using MTT, a solubilization step is required. Add 100 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solubilization solution) to each well and mix thoroughly to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., ~450 nm for WST-1 and XTT, ~570 nm for MTT) using a microplate reader.

-

Analysis: The amount of formazan produced is proportional to the number of metabolically active, viable cells.

Caption: General workflow for tetrazolium-based cell viability assays.

Materials Required

-

Cell Lines: Appropriate cancer or non-cancerous cell lines (e.g., PC-3, A549, PNT1A).

-

Reagents:

-

This compound (MedchemExpress or other suppliers).

-

Dimethyl sulfoxide (DMSO) for stock solution preparation.

-

Complete cell culture medium, fetal bovine serum (FBS), and antibiotics.

-

Phosphate-buffered saline (PBS).

-

Trypsin-EDTA.

-

Paraformaldehyde.

-

Crystal violet solution.

-

Acetic acid or methanol.

-

Cell viability assay kits (e.g., CytoTox 96®, Premix WST-1, MTT, or XTT kits).

-

-

Equipment:

-

Laminar flow hood.

-

CO₂ incubator (37°C, 5% CO₂).

-

Inverted microscope.

-

Hemocytometer or automated cell counter.

-

Multichannel pipette.

-

96-well clear, flat-bottom cell culture plates.

-

Microplate reader with appropriate filters.

-

References

- 1. Mitochondrial FAD-linked Glycerol-3-phosphate Dehydrogenase: A Target for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Non-bioenergetic roles of mitochondrial GPD2 promote tumor progression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Troubleshooting & Optimization

troubleshooting KM04416 solubility issues in media

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with the GPD2 inhibitor, KM04416, in cell culture media.

Troubleshooting Guides & FAQs

This section addresses common questions and issues related to the solubility of this compound during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. A stock solution of up to 50 mg/mL in DMSO can be achieved with ultrasonic agitation and warming to 60°C. For ease of handling, preparing a 10 mM stock solution in DMSO is also common practice.

Q2: Why is this compound precipitating when I dilute my DMSO stock solution into cell culture media?

A2: Precipitation upon dilution of a DMSO stock into aqueous cell culture media is a common issue for hydrophobic compounds like this compound. This phenomenon, often termed "solvent shock," occurs when the compound rapidly leaves the favorable DMSO environment and enters the aqueous medium where its solubility is significantly lower. Other contributing factors can include the final concentration of this compound, the final percentage of DMSO, the temperature of the media, and interactions with components in the media.

Q3: What is the maximum recommended final concentration of DMSO in my cell culture experiment?

A3: To minimize solvent-induced toxicity to your cells, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally at or below 0.1%. While some cell lines may tolerate up to 0.5% DMSO, it is crucial to perform a vehicle control experiment to ensure the DMSO concentration used does not affect cell viability or the experimental results.

Q4: Can the type of cell culture medium affect the solubility of this compound?

A4: Yes, the composition of the cell culture medium can influence the solubility of this compound. Different media formulations (e.g., DMEM, RPMI-1640) contain varying concentrations of salts, amino acids, and other components that can interact with the compound and affect its solubility.[1] It is advisable to determine the solubility of this compound in the specific medium you are using for your experiments.

Q5: How can I avoid precipitation of this compound in my experiments?

A5: To avoid precipitation, it is recommended to use a stepwise dilution method when preparing your final working solution. Instead of adding the concentrated DMSO stock directly to the full volume of media, first, create an intermediate dilution in a smaller volume of media. Additionally, pre-warming the media to 37°C can help improve solubility. It is also critical to ensure your final concentration of this compound does not exceed its maximum solubility in your specific cell culture system.

Data Presentation

| Solvent/Vehicle | Concentration | Remarks |

| DMSO | 50 mg/mL (200.57 mM) | Requires ultrasonic agitation and warming to 60°C to achieve.[2] |

| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL (10.03 mM) | For in vivo studies.[3] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Objective: To prepare a standardized stock solution of this compound for use in in vitro assays.

Materials:

-

This compound powder (Molecular Weight: 249.29 g/mol )

-

Anhydrous/sterile DMSO

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Water bath or heating block (optional)

-

Sonicator (optional)

Procedure:

-

Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need 2.49 mg of this compound.

-

Add the appropriate volume of DMSO to the this compound powder. For the example above, add 1 mL of DMSO.

-

Vortex the solution vigorously for 1-2 minutes to aid dissolution.

-

If the compound does not fully dissolve, gently warm the solution to 37-60°C and/or sonicate for a few minutes until the solution is clear.[2]

-

Visually inspect the solution to ensure no particulate matter remains.

-

Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Determination of Kinetic Solubility of this compound in Cell Culture Media

Objective: To determine the maximum concentration of this compound that remains soluble in a specific cell culture medium under experimental conditions.

Materials:

-

10 mM this compound stock solution in DMSO

-

Your specific cell culture medium (e.g., DMEM, RPMI-1640), pre-warmed to 37°C

-

Sterile 96-well clear-bottom plate or microcentrifuge tubes

-

Multichannel pipette

-

Plate reader capable of measuring absorbance at ~600-650 nm (for turbidity) or a light microscope

Procedure:

-

Prepare a series of dilutions of the 10 mM this compound stock solution in DMSO.

-

In a 96-well plate, add 198 µL of pre-warmed cell culture medium to each well.

-

Add 2 µL of each this compound dilution from your DMSO plate to the corresponding wells of the media plate. This will create a final DMSO concentration of 1%. Be sure to include a vehicle control (2 µL of DMSO in 198 µL of media).

-

Mix the plate gently.

-

Incubate the plate at 37°C in a cell culture incubator.

-

Visually inspect the wells for any signs of precipitation (cloudiness, crystals) under a light microscope at different time points (e.g., 0, 2, 6, and 24 hours).

-

Alternatively, measure the absorbance of the wells at a wavelength between 600-650 nm. An increase in absorbance compared to the vehicle control indicates precipitation.

-